molecular formula C7H10O B8195466 (1R,4S)-bicyclo[2.2.1]heptan-2-one

(1R,4S)-bicyclo[2.2.1]heptan-2-one

Cat. No. B8195466
M. Wt: 110.15 g/mol
InChI Key: KPMKEVXVVHNIEY-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-bicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,4S)-bicyclo[2.2.1]heptan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4S)-bicyclo[2.2.1]heptan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis Applications : The compound (1R,2R,5R)-(+)-2-hydroxy-2,6,6-trimethyl-3-[(3-pyridyl)methyl-imino]-bicyclo[3.1.1]heptane, a derivative of (1R,4S)-bicyclo[2.2.1]heptan-2-one, shows potential applications in organic synthesis (Ayers et al., 2005).

  • Building Blocks for Organic Synthetic Chemistry : Bicyclo[2.2.1]heptane derivatives, closely related to (1R,4S)-bicyclo[2.2.1]heptan-2-one, are utilized as versatile building blocks in organic synthetic chemistry (Ikeuchi et al., 2021).

  • Chiral Palladium Catalysts : The synthesis of (1R,4S)-1,7,7-trimethyl-3-[(S)--methylbenzylimino]bicyclo[2.2.1]heptan-2-one with lithium tetrachloropalladate leads to the formation of a chiral palladium complex, indicating its potential in catalysis (Zalevskaya et al., 2012).

  • Synthesis of Chiral Diene Ligands : Novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, derived from (1R,4S)-bicyclo[2.2.1]heptan-2-one, have been synthesized and can serve as precursors for further ligand development (Sun et al., 2021).

  • Versatile Building Block for Terpenoids : The chiral building block 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, closely related to (1R,4S)-bicyclo[2.2.1]heptan-2-one, is versatile in the total synthesis of terpenoids, including eudesmanes, agarofurans, and norcarotenoids (Yu, 2005).

  • Pharmaceutical Intermediate Synthesis : The synthesis of pharmaceutical intermediates such as (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester can now be adapted to microreactor systems for continuous production, indicating the compound's role in pharmaceutical manufacturing (Rumi et al., 2009).

  • Chemoenzymatic Synthesis : The process for synthesizing (1R, 4R)- and (2S, 4S)-bicyclo[2.2.1]heptan-2,5-diones, closely related to (1R,4S)-bicyclo[2.2.1]heptan-2-one, of high enantiomeric purity is described, indicating its importance in chemoenzymatic synthesis (Weissfloch & Azerad, 1994).

  • Spectroscopic Studies : Chiral bicyclic ketones like camphor and (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one have been studied using various spectroscopic techniques, which could be applicable for (1R,4S)-bicyclo[2.2.1]heptan-2-one (Longhi et al., 2013).

properties

IUPAC Name

(1R,4S)-bicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMKEVXVVHNIEY-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-bicyclo[2.2.1]heptan-2-one

Synthesis routes and methods

Procedure details

7.1 g norbornene and 1 atm O2 were passed over 100 mg of this material at 280° C. for 2 hours, yielding in a partial conversion 99 mg norbornanone (relative yield 70%) and 43 mg cyclohexene carboxaldehyde (relative yield 30%) with a turnover frequency of 160 moles total product per mole Rh per hr.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-bicyclo[2.2.1]heptan-2-one
Reactant of Route 2
(1R,4S)-bicyclo[2.2.1]heptan-2-one
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Reactant of Route 5
(1R,4S)-bicyclo[2.2.1]heptan-2-one
Reactant of Route 6
Reactant of Route 6
(1R,4S)-bicyclo[2.2.1]heptan-2-one

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